molecular formula C13H11N5O3S3 B2810181 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2320543-81-3

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No. B2810181
CAS RN: 2320543-81-3
M. Wt: 381.44
InChI Key: GQEDJMHJGPKSHK-UHFFFAOYSA-N
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Description

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one, also known as BTP, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BTP is a small molecule inhibitor of protein-protein interactions and has been found to have a wide range of applications in various fields of research.

Scientific Research Applications

1. Antimicrobial and Antifungal Activities Several derivatives of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one exhibit significant antimicrobial and antifungal properties. For instance, a class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones showed promising antimicrobial effects with minimum inhibitory concentrations in the low μM range against Mycobacterium tuberculosis. Similarly, 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus displayed moderate activity towards Bacillus Subtilis and Escherichia Coli. Moreover, certain derivatives have been noted for their antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, comparable to established drugs like norfloxacin and ciprofloxacin (Pancholia et al., 2016) (Deshmukh et al., 2017) (Foroumadi et al., 2005).

2. Antileishmanial and Antitubercular Properties Certain synthesized 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents displayed significant antileishmanial activity. One compound in particular showed a very low level of toxicity and high selectivity, indicating potential for further development. Similarly, novel benzo[d]isoxazole derivatives exhibited moderate to very good anti-tubercular activity against Mycobacterium tuberculosis strains, with some compounds showing promising minimum inhibitory concentrations (Tahghighi et al., 2011) (Naidu et al., 2016).

3. Anti-inflammatory and Antiproliferative Effects Compounds derived from 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one have been found to exhibit anti-inflammatory activities. In vitro and in vivo studies have shown significant membrane stabilization and protection against induced inflammation. Furthermore, certain derivatives demonstrated notable antiproliferative activity against various human tumor-derived cell lines, indicating their potential for cancer therapy (Ahmed et al., 2017) (Al-Soud et al., 2010).

4. Applications in Synthesis of Novel Compounds The structural framework of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one has been utilized in the synthesis of various novel compounds. For instance, electrochemical syntheses involving the oxidation of related compounds have led to the creation of new arylthiobenzazoles. Furthermore, the structural moiety has been used in the synthesis of nonionic surfactants with potential applications in various fields, indicating the chemical versatility and utility of this compound (Amani & Nematollahi, 2012) (Abdelmajeid et al., 2017).

properties

IUPAC Name

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S3/c19-11-8-17(5-6-18(11)13-14-4-7-22-13)24(20,21)10-3-1-2-9-12(10)16-23-15-9/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDJMHJGPKSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=NSN=C32)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one

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